molecular formula C18H22N2O3 B4073577 1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione

1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione

Cat. No. B4073577
M. Wt: 314.4 g/mol
InChI Key: IKPYQPYSPUSPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a derivative of the popular drug, thalidomide, which was initially developed as a sedative but later withdrawn from the market due to its teratogenic effects. However, AMPP has shown promise in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, this compound has been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation in various disease models. This compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. Additionally, this compound has been found to have anti-angiogenic properties, which may make it useful in treating cancer.

Advantages and Limitations for Lab Experiments

1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has several advantages for use in scientific research. It is a well-characterized compound with a known synthesis method. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for drug development. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet known. Additionally, its mechanism of action is not fully understood, which may limit its use in certain research areas.

Future Directions

There are several future directions for research on 1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. One area of interest is its potential use in treating neurodegenerative diseases. Researchers are investigating its effects on cognitive function, neuronal damage, and neuroinflammation. Another area of interest is its potential use in cancer treatment. Researchers are studying its anti-angiogenic properties and its effects on tumor growth and metastasis. Finally, researchers are interested in exploring the potential of this compound as a drug candidate for various diseases. Further studies are needed to fully understand the therapeutic potential of this compound and its mechanism of action.
Conclusion
In conclusion, this compound, or this compound, is a promising compound for scientific research. Its potential therapeutic properties have been extensively studied, and it has been found to have anti-inflammatory, immunomodulatory, and anti-tumor effects. This compound has several advantages for use in lab experiments, including a known synthesis method and well-characterized properties. However, there are limitations to its use, and further research is needed to fully understand its mechanism of action and therapeutic potential.

Scientific Research Applications

1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects. Researchers have also investigated its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to be effective in reducing inflammation and oxidative stress in animal models of these diseases.

properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-7-9-19(10-8-12)16-11-17(22)20(18(16)23)15-5-3-14(4-6-15)13(2)21/h3-6,12,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPYQPYSPUSPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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